
4-Fluoro-2-(methylthio)phenol
Übersicht
Beschreibung
4-Fluoro-2-(methylthio)phenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 4-fluorophenol with a methylthiolating agent under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution with amines can yield corresponding aniline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Amines, sodium hydroxide, potassium carbonate, DMSO, DMF, and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Aniline derivatives and other substituted phenols.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
4-Fluoro-2-(methylthio)phenol serves as a crucial building block in organic synthesis. Its functional groups enable the development of more complex organic molecules. Common applications include:
- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to undergo nucleophilic aromatic substitution reactions. For example, it can be transformed into derivatives that exhibit biological activity, such as enzyme inhibitors and anticancer agents .
- Development of Synthetic Methodologies : Researchers exploit its reactivity to create new synthetic pathways, enhancing the efficiency and selectivity of chemical reactions.
Biological Research
In biological contexts, this compound has shown potential in:
- Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, making it a candidate for studying enzyme inhibition and protein-ligand interactions. This is particularly relevant in drug discovery, where understanding these interactions can lead to the development of new therapeutic agents .
- Pharmacological Investigations : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties, warranting further investigation into its pharmacological effects .
Industrial Applications
Beyond academic research, this compound finds applications in various industrial sectors:
- Agrochemicals : The compound is used in the formulation of agrochemicals, where its derivatives can act as herbicides or fungicides due to their biological activity.
- Specialty Chemicals Production : It plays a role in producing specialty chemicals, which are essential for various applications including materials science and nanotechnology.
Case Study 1: Enzyme Inhibition
A study explored the binding affinity of this compound to specific enzymes involved in cancer pathways. The compound exhibited significant inhibition with an IC50 value indicating potent activity against target enzymes, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Synthesis of Anticancer Agents
Research highlighted the synthesis of novel compounds derived from this compound, which demonstrated enhanced potency against cancer cell lines. Modifications to the methylthio group improved binding affinity and selectivity towards cancer targets, showcasing the compound's versatility in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(methylthio)phenol depends on its interaction with specific molecular targets. The presence of the fluorine atom and the methylthio group can influence its binding affinity and reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenol: Lacks the methylthio group, making it less versatile in certain chemical reactions.
2-Methylthiophenol: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluoro-2-methylphenol: Similar structure but lacks the sulfur atom, influencing its chemical behavior.
Uniqueness: 4-Fluoro-2-(methylthio)phenol is unique due to the presence of both the fluorine atom and the methylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Its dual functional groups make it a valuable compound for various synthetic and research applications.
Biologische Aktivität
4-Fluoro-2-(methylthio)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a fluorine atom and a methylthio group enhances its reactivity and pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom may enhance the compound's binding affinity to various enzymes or receptors, while the methylthio group can influence its metabolic stability and solubility.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In a study focusing on related fluorinated compounds, it was observed that the introduction of a fluorine atom can enhance the efficacy of certain anticancer agents by improving their interaction with cancer cell targets . Although direct studies on this compound are sparse, its structural similarities to other effective compounds suggest potential activity against cancer cells.
Enzyme Inhibition
Fluorinated phenols are known to act as enzyme inhibitors. The binding affinity of such compounds to enzymes involved in metabolic pathways can lead to significant biological effects. For example, the fluorine substituent in similar compounds has been shown to improve binding efficiency, which may also apply to this compound .
Case Studies and Research Findings
Safety and Toxicology
While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified as harmful if swallowed and can cause skin and eye irritation . Therefore, appropriate safety measures should be taken during handling and experimentation.
Eigenschaften
IUPAC Name |
4-fluoro-2-methylsulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEKFWUOYFSSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526835 | |
Record name | 4-Fluoro-2-(methylsulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90033-52-6 | |
Record name | 4-Fluoro-2-(methylsulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.